

HSPA4 Expression in Human Tissues: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) expression across a variety of human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details relevant experimental methodologies, and visualizes key signaling pathways involving HSPA4.

Quantitative Expression of HSPA4 in Human Tissues

HSPA4, also known as Apg-2, is a member of the HSP110 family of heat shock proteins. Its expression is crucial for cellular homeostasis and stress response. The following tables summarize the protein and RNA expression levels of HSPA4 in various normal human tissues, compiled from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.

HSPA4 Protein Expression

Protein expression data, primarily determined by immunohistochemistry (IHC), indicates the presence and localization of the HSPA4 protein within tissues. The Human Protein Atlas provides a semi-quantitative analysis of protein expression, categorized as High, Medium, Low, or Not detected.

Tissue	Protein Expression Level	Cellular Localization
Adipose tissue	Medium	Cytoplasmic/membranous
Bone marrow	Medium	Cytoplasmic/membranous in a subset of cells
Brain (Cerebral Cortex)	Medium	Neuropil
Breast	Low	Glandular cells
Colon	Medium	Glandular cells
Esophagus	Medium	Squamous epithelial cells
Heart muscle	Low	Myocytes
Kidney	High	Cells in tubules
Liver	Low	Hepatocytes
Lung	Medium	Macrophages and respiratory epithelial cells
Lymph node	Medium	Germinal center cells
Ovary	Medium	Stromal cells
Pancreas	Medium	Exocrine glandular cells
Placenta	Medium	Trophoblastic cells
Prostate	Medium	Glandular cells
Skin	Medium	Epidermal cells
Small intestine	Medium	Glandular cells
Spleen	Medium	White pulp
Stomach	Medium	Glandular cells
Testis	High	Cells in seminiferous ducts
Thyroid gland	Low	Glandular cells
Tonsil	Medium	Germinal center cells

Urinary bladder

Low

Urothelial cells

Data sourced from the Human Protein Atlas. Expression levels are manually annotated based on staining intensity in immunohistochemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

HSPA4 RNA Expression

RNA expression data, quantified by RNA sequencing (RNA-Seq) from the GTEx portal, is presented as Transcripts Per Million (TPM). This provides a measure of the relative abundance of HSPA4 transcripts in different tissues.

Tissue	RNA Expression (TPM)
Adipose - Subcutaneous	15.8
Adrenal Gland	21.3
Artery - Aorta	12.1
Brain - Cerebellum	25.4
Brain - Cortex	22.9
Breast - Mammary Tissue	14.7
Colon - Transverse	18.9
Esophagus - Mucosa	19.5
Heart - Left Ventricle	11.5
Kidney - Cortex	28.7
Liver	10.2
Lung	16.3
Ovary	20.1
Pancreas	19.8
Pituitary	24.1
Prostate	17.6
Skin - Sun Exposed (Lower leg)	13.9
Small Intestine - Terminal Ileum	17.4
Spleen	15.1
Stomach	16.8
Testis	35.2
Thyroid	23.5
Uterus	18.2

Vagina	15.5
Whole Blood	8.9

Data sourced from the GTEx Portal. TPM values represent the median expression for each tissue type.

Experimental Protocols

Accurate determination of HSPA4 expression relies on robust experimental techniques. This section provides detailed methodologies for immunohistochemistry, western blotting, and RNA sequencing.

Immunohistochemistry (IHC) Protocol for HSPA4 Detection in Paraffin-Embedded Human Tissues

IHC is a powerful technique to visualize the in-situ localization of proteins within a tissue.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
 - Hydrate sections through a graded series of ethanol: 100% (2x2 minutes), 95% (1 minute), 70% (1 minute).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).
 - Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature for at least 20 minutes.
 - Rinse with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

- Blocking:
 - Incubate sections with a hydrogen peroxide block (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to quench endogenous peroxidase activity.
 - Rinse with wash buffer.
 - Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-HSPA4 antibody in an appropriate antibody diluent to its optimal concentration.
 - Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with wash buffer (3x5 minutes).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
 - Rinse with wash buffer (3x5 minutes).
 - Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with Hematoxylin for 30-60 seconds.
 - "Blue" the sections in running tap water or a bluing reagent.
 - Dehydrate through a graded series of ethanol (70%, 95%, 100%).

- Clear in xylene and mount with a permanent mounting medium.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Western Blot Protocol for HSPA4 Detection in Human Tissue Lysates

Western blotting allows for the quantification of HSPA4 protein levels in a tissue homogenate.
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Protein Extraction:
 - Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the total protein.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
- SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
 - Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm the transfer efficiency by staining the membrane with Ponceau S.
- Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-HSPA4 antibody diluted in blocking buffer overnight at 4°C.
- Wash the membrane with TBST (3x5 minutes).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST (3x5 minutes).
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using a chemiluminescence imaging system or X-ray film.

RNA Sequencing (RNA-Seq) Protocol for HSPA4 Expression Profiling in Human Tissues

RNA-Seq is a high-throughput method to quantify gene expression levels.

- RNA Extraction:
 - Extract total RNA from fresh-frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7).
- Library Preparation:
 - Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
 - Fragment the mRNA into smaller pieces.

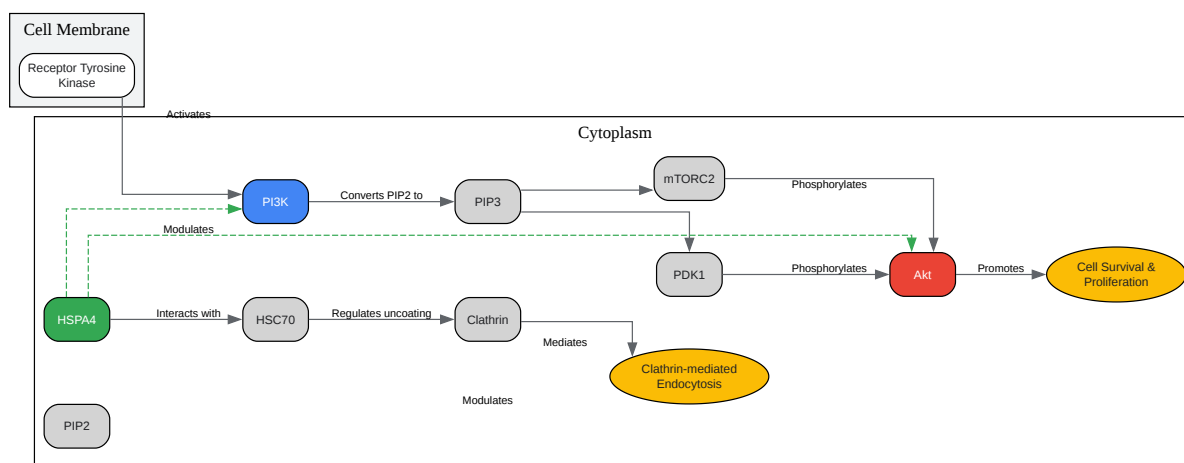
- Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Amplify the library by PCR.
- Sequencing:
 - Quantify and qualify the prepared library.
 - Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
 - Perform quality control on the raw sequencing reads.
 - Align the reads to the human reference genome.
 - Quantify gene expression levels, typically as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

HSPA4 Signaling Pathways and Interactions

HSPA4 is involved in several critical cellular signaling pathways, primarily related to protein folding, stress response, and cell survival.

HSPA4 in the PI3K-Akt Signaling Pathway

Recent studies have implicated HSPA4 in the regulation of the PI3K-Akt signaling pathway. HSPA4 can modulate the phosphorylation of both PI3K and Akt, thereby influencing downstream cellular processes such as cell survival, proliferation, and metabolism.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Furthermore, HSPA4's interaction with HSC70 (HSPA8) is crucial for clathrin-mediated endocytosis, a process that can be influenced by the PI3K-Akt pathway.[\[20\]](#)

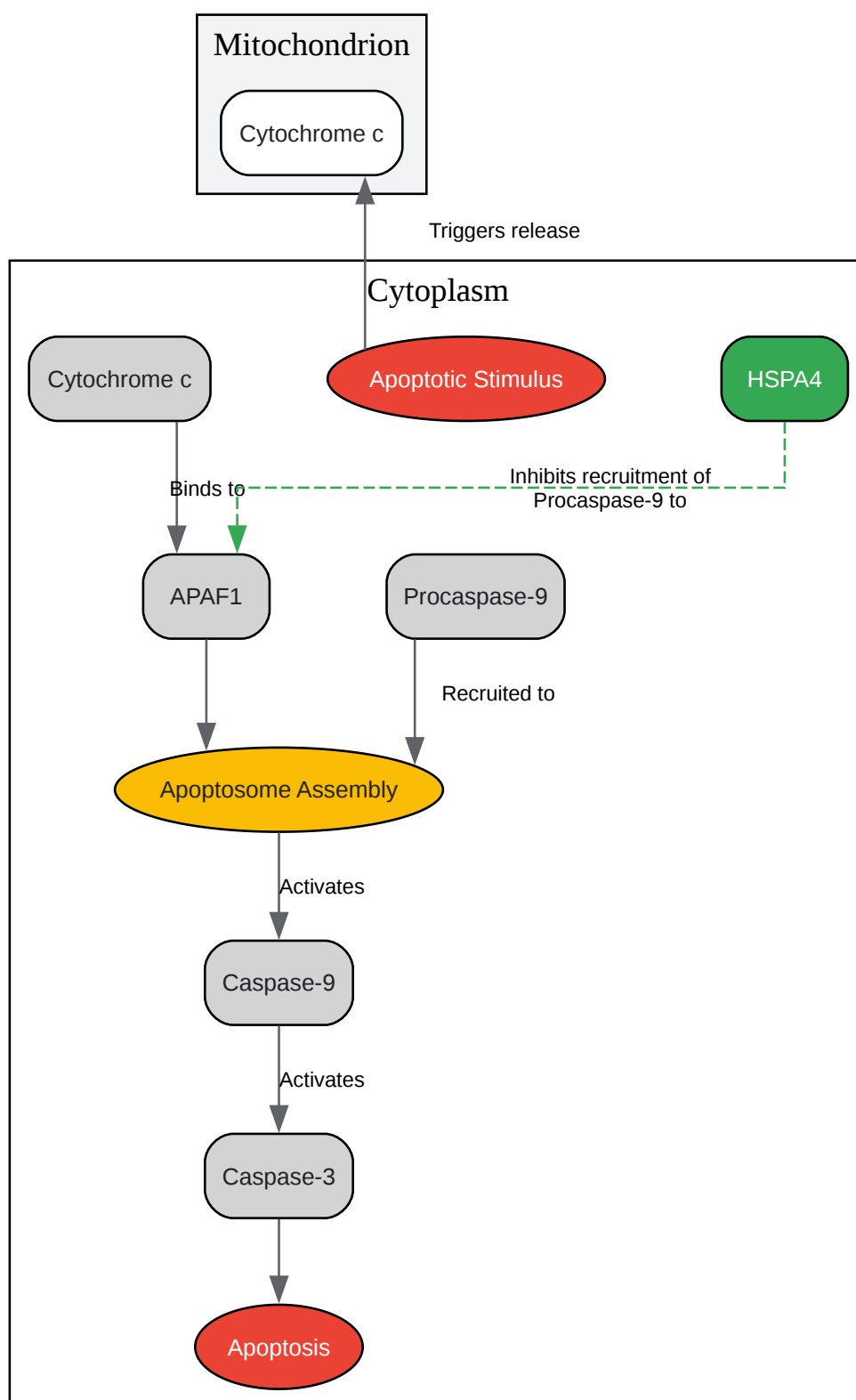


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Caption: HSPA4 modulation of the PI3K-Akt signaling pathway.

HSPA4 and the Apoptosome

HSPA4, as part of the Hsp70 family, plays a role in the regulation of apoptosis. It has been shown to interact with Apoptotic Peptidase Activating Factor 1 (APAF1), a key component of the apoptosome. By interacting with APAF1, Hsp70 proteins can prevent the recruitment of procaspase-9 to the apoptosome, thereby inhibiting the intrinsic pathway of apoptosis.^{[25][26]}



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Caption: HSPA4's role in the inhibition of apoptosis.

This technical guide serves as a foundational resource for understanding the expression and function of HSPA4 in human tissues. The provided data and protocols are intended to facilitate further research into the roles of HSPA4 in health and disease.

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